2-Iodo-3,4,5-trimethylpyridine
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Overview
Description
2-Iodo-3,4,5-trimethylpyridine is an organic compound with the molecular formula C₈H₁₀IN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by methyl groups, and the hydrogen at position 2 is replaced by an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-3,4,5-trimethylpyridine can be synthesized through various methods. One common approach involves the iodination of 3,4,5-trimethylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,4,5-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylates under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-azido-3,4,5-trimethylpyridine or 2-cyano-3,4,5-trimethylpyridine can be formed.
Oxidation Products: Oxidation of the methyl groups can yield compounds like 3,4,5-trimethylpyridinecarboxylate.
Scientific Research Applications
2-Iodo-3,4,5-trimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-3,4,5-trimethylpyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Uniqueness
2-Iodo-3,4,5-trimethylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other trimethylpyridine derivatives. The iodine atom makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Properties
Molecular Formula |
C8H10IN |
---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
2-iodo-3,4,5-trimethylpyridine |
InChI |
InChI=1S/C8H10IN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3 |
InChI Key |
RSDZFBPRCCZPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)C)I |
Origin of Product |
United States |
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